molecular formula C16H15ClN2O2S3 B2458458 5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide CAS No. 894015-17-9

5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2458458
CAS No.: 894015-17-9
M. Wt: 398.94
InChI Key: YULGFZKZKGAQEF-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. Given the biological activities exhibited by many thiazole and thiophene-containing compounds, it could potentially have interesting pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide typically involves a multi-step process. The key steps include the formation of the thiazole ring and the subsequent attachment of the thiophene-2-sulfonamide moiety. Common reagents used in the synthesis include thioamides, halogenated compounds, and sulfonyl chlorides. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another sulfonamide derivative with similar biological activities.

    5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: A compound with antithrombotic properties.

Uniqueness

5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the thiazole and thiophene moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S3/c1-11-13(22-16(19-11)12-5-3-2-4-6-12)9-10-18-24(20,21)15-8-7-14(17)23-15/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULGFZKZKGAQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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